(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
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Overview
Description
(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines a benzofuran core with a bromobenzylidene moiety and a methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Friedel-Crafts acylation reaction to introduce the benzofuran core, followed by bromination to add the bromobenzylidene group. The final step involves the sulfonation of the benzofuran ring with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzofuran or benzylidene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chloromethyl methyl ether. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents.
Material Science: Its properties make it suitable for use in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity, inhibition of protein-protein interactions, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzaldehyde: An isomer of bromobenzaldehyde with similar reactivity but different applications.
4-Bromobenzaldehyde: Another isomer with distinct properties and uses.
Properties
Molecular Formula |
C22H15BrO5S |
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Molecular Weight |
471.3 g/mol |
IUPAC Name |
[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H15BrO5S/c1-14-5-8-18(9-6-14)29(25,26)28-17-7-10-19-20(13-17)27-21(22(19)24)12-15-3-2-4-16(23)11-15/h2-13H,1H3/b21-12- |
InChI Key |
AYKXVKFXCUKHJF-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Br)O3 |
Origin of Product |
United States |
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